Cas no 81872-10-8 (zofenopril)

zofenopril structure
zofenopril structure
Product Name:zofenopril
Número CAS:81872-10-8
MF:C22H23NO4S2
Megavatios:429.552323579788
CID:60378
PubChem ID:92400
Update Time:2025-06-09

zofenopril Propiedades químicas y físicas

Nombre e identificación

    • zofenopril
    • (4s)-n-[3-(benzoylsulfanyl)-2(s)-methylpropionyl]-4-(phenylsulfanyl)-l-proline
    • (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
    • L-Proline, 1-[(2S)-3-(benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-,(4S)-
    • 1-NAPHTHALENEACETIC ACID
    • UNII-290ZY759PI
    • Zofenoprilum
    • Zoprace
    • Zofenil (TN)
    • (2S,4S)-1-[(2S)-3-benzoylsulfanyl-2-methyl-propanoyl]-4-phenylsulfanyl-pyrrolidine-2-carboxylic acid
    • EN300-7481436
    • CHEMBL331378
    • CS-7911
    • Zofenoprilum [Latin]
    • zofenopril-calcium
    • 1-[3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)proline
    • Zofenopril (INN)
    • HY-108321
    • NCGC00167455-02
    • L-Proline, 1-(3-(benzoylthio)-2-methyl-1-oxopropyl)-4-(phenylthio)-, (1(R*),2alpha,4alpha)-
    • AR-270/43507827
    • Tox21_112459
    • CHEBI:78539
    • (2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid
    • ZOFENOPRIL [INN]
    • 81872-10-8
    • 1-(3-Benzoylsulfanyl-2-methyl-propionyl)-4-phenylsulfanyl-pyrrolidine-2-carboxylic acid(zofenopril)
    • CAS-81872-10-8
    • NCGC00167455-01
    • NS00068022
    • R-PROLINE, 1-(3-(BENZOYLTHIO)-2-METHYL-1-OXOPROPYL)-4-(PHENYLTHIO)-, (1(R*),2.ALPHA.,4.ALPHA.)-
    • SQ-26900
    • GTPL6462
    • A840209
    • Zofenopril [INN:BAN]
    • DB13166
    • (2S,4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylic acid
    • (4S)-N-((S)-3-MERCAPTO-2-METHYLPROPIONYL)-4-(PHENYLTHIO)-R-PROLINE BENZOATE (ESTER)
    • ZOFENOPRIL [MI]
    • (4S)-1-[(2S)-3-(benzoylsulfanyl)-2-methylpropanoyl]-4-(phenylsulfanyl)-L-proline
    • Tox21_112459_1
    • BDBM50084629
    • ZOFENOPRIL [WHO-DD]
    • SCHEMBL37298
    • (2S,4S)-1-((S)-3-(Benzoylthio)-2-methylpropanoyl)-4-(phenylthio)pyrrolidine-2-carboxylic acid
    • DTXSID0046640
    • Zofenil
    • Q218284
    • SO-26991
    • 290ZY759PI
    • DTXCID50153934
    • D08688
    • (4S)-1-[(2S)-3-(Benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-L-proline (ACI)
    • L-Proline, 1-[3-(benzoylthio)-2-methyl-1-oxopropyl]-4-(phenylthio)-, [1(R*),2α,4α]- (ZCI)
    • (2S,4S)-1-((2S)-3-(benzoylsulfanyl)-2-methylpropanoyl)-4-(phenylsulfanyl)pyrrolidine-2-carboxylic acid
    • (2S,4S)-1-((2S)-3-(benzoylsulfanyl)-2-methylpropanoyl)-4-phenylsulfanylpyrrolidine-2-carboxylic acid
    • C09AA15
    • BRD-K46654563-238-01-0
    • Zofenoprilum (Latin)
    • (4S)-1-((2S)-3-(benzoylsulfanyl)-2-methylpropanoyl)-4-(phenylsulfanyl)-L-proline
    • DA-79129
    • R-PROLINE, 1-(3-(BENZOYLTHIO)-2-METHYL-1-OXOPROPYL)-4-(PHENYLTHIO)-, (1(R*),2ALPHA,4ALPHA)-
    • Zofil
    • Renchi: 1S/C22H23NO4S2/c1-15(14-28-22(27)16-8-4-2-5-9-16)20(24)23-13-18(12-19(23)21(25)26)29-17-10-6-3-7-11-17/h2-11,15,18-19H,12-14H2,1H3,(H,25,26)/t15-,18+,19+/m1/s1
    • Clave inchi: IAIDUHCBNLFXEF-MNEFBYGVSA-N
    • Sonrisas: C(N1C[C@@H](SC2C=CC=CC=2)C[C@H]1C(=O)O)(=O)[C@H](C)CSC(C1C=CC=CC=1)=O

Atributos calculados

  • Calidad precisa: 429.10700
  • Masa isotópica única: 429.10685
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 6
  • Recuento de átomos pesados: 29
  • Cuenta de enlace giratorio: 8
  • Complejidad: 587
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 3
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 125
  • Xlogp3: 4.4

Propiedades experimentales

  • Color / forma: 固体粉末,Power
  • Denso: 1.34
  • Punto de fusión: 129-131.5 °C(lit.)
  • Punto de ebullición: 646.3 °C at 760 mmHg
  • Punto de inflamación: 344.7 °C
  • índice de refracción: 1.658
  • Disolución: 生物体外In Vitro:DMSO溶解度5 mg/mL(11.64 mM;Need ultrasonic)
  • PSA: 125.28000
  • Logp: 3.98040
  • Rotación específica: D25 -36.5° (c = 1 in methanol)
  • Presión de vapor: 0.0±2.0 mmHg at 25°C

zofenopril Información de Seguridad

zofenopril PrecioMás >>

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zofenopril Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Thionyl chloride ;  1 h, rt; reflux → 70 °C; 5 h, 60 - 70 °C
2.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
2.3 Reagents: Ethyl acetate ;  4 h
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referencia
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
2.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
2.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
2.3 Reagents: Ethyl acetate ;  4 h
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referencia
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
2.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
3.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
3.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
3.3 Reagents: Ethyl acetate ;  4 h
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referencia
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Pyridine ;  30 min, 0 - 10 °C
2.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, cooled
2.2 overnight, rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
4.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
5.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
5.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
5.3 Reagents: Ethyl acetate ;  4 h
5.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referencia
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Acetone ,  Water ;  pH 8 - 10, 15 - 20 °C; 20 °C → rt; 3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
An improved large scale procedure for the preparation of N-Cbz amino acids
Pehere, Ashok D.; et al, Tetrahedron Letters, 2011, 52(13), 1493-1494

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
1.3 Reagents: Ethyl acetate ;  4 h
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referencia
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Toluene
2.1 Reagents: Sodium bicarbonate ,  Sodium carbonate Solvents: Acetone ,  Water ;  pH 8 - 10, 15 - 20 °C; 20 °C → rt; 3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referencia
An improved large scale procedure for the preparation of N-Cbz amino acids
Pehere, Ashok D.; et al, Tetrahedron Letters, 2011, 52(13), 1493-1494

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, cooled
1.2 overnight, rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
3.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
4.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
4.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
4.3 Reagents: Ethyl acetate ;  4 h
4.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referencia
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  45 min, rt; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
2.1 Solvents: Pyridine ;  30 min, 0 - 10 °C
3.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  1 h, cooled
3.2 overnight, rt
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  overnight, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
5.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux; overnight, rt
6.1 Reagents: Sodium carbonate Solvents: Water ;  pH 8 - 9, 0 - 10 °C
6.2 Reagents: Sodium carbonate Solvents: Water ;  1.5 - 2 h, pH 8 - 9, 0 - 10 °C
6.3 Reagents: Ethyl acetate ;  4 h
6.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Referencia
Improved method for synthesizing zofenopril calcium from N-acetyl-L-hydroxyproline
, China, , ,

zofenopril Raw materials

zofenopril Preparation Products

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